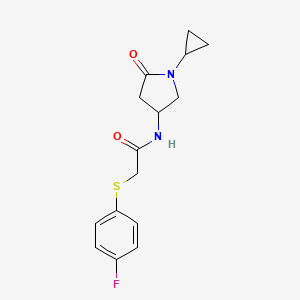![molecular formula C20H20N4O4S B2470208 ethyl 2-(3-(4-oxoquinazolin-3(4H)-yl)propanamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate CAS No. 1207022-92-1](/img/structure/B2470208.png)
ethyl 2-(3-(4-oxoquinazolin-3(4H)-yl)propanamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple ring structures and functional groups. The quinazolinone ring and the cyclopentathiazole ring are likely to contribute significantly to the overall shape and properties of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence and position of functional groups, the size and shape of the molecule, and the specific arrangement of atoms could all influence its properties .Scientific Research Applications
Antitumor Activity
Ethyl 2-substituted-aminothiazole-4-carboxylate analogs, related to the chemical structure , have shown potential in antitumor activities. A study by El-Subbagh, Abadi, and Lehmann (1999) demonstrated the synthesis of these compounds and their effectiveness against various human tumor cell lines, with specific activity against the RPMI-8226 leukemia cell line (El-Subbagh, Abadi, & Lehmann, 1999).
Antiallergy Activity
A derivative, ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate, is reported to have significant oral antiallergy activity, being more potent than disodium cromoglycate in the rat passive cutaneous anaphylaxis test (Althuis, Moore, & Hess, 1979).
Antibacterial and Antifungal Activities
Quinazolinone derivatives, similar to the chemical compound , have been studied for their antibacterial and antifungal properties. A study by El-Shenawy (2017) involved the synthesis of such compounds and their evaluation for antimicrobial activities, demonstrating high activity in some cases (El-Shenawy, 2017).
Antimicrobial Agents
The synthesis of ethyl 6-(8-hydroxyquinolin-5-yl)-3-methylpyridazin-4-carboxylate and its derivatives has shown promising results as antimicrobial agents. Abdel-Mohsen (2014) reported the synthesis of these compounds and their significant to moderate antimicrobial activity against various bacterial and fungal strains (Abdel-Mohsen, 2014).
Antitumor, Antiproliferative, and Pim-1 Kinase Activities
Ethyl 4-oxo-2-thioxo-1,2-dihydroquinazoline-3(4H)-carboxylate and its derivatives have been investigated for antitumor and antiproliferative activities, along with Pim-1 kinase inhibitory effects. A study by Mohareb and Halim (2018) found significant cytotoxicity in various cancer cell lines and inhibitory effects on c-Met kinase and Pim-1 kinase (Mohareb & Halim, 2018).
Mechanism of Action
Target of Action
The primary targets of this compound are likely to be bacterial enzymes, given its antimicrobial properties . Specifically, it has been suggested that the compound may act as an antagonist against the target enzyme UDP-N-acetylmuramate/L-alanine ligase . This enzyme plays a crucial role in the biosynthesis of peptidoglycan, a major component of the bacterial cell wall.
Mode of Action
The compound interacts with its target by binding to the active site of the enzyme, thereby inhibiting its function . This interaction is facilitated by the presence of a hydroxyl group substituted on the benzene ring, which has been shown to possess strong binding affinity .
Biochemical Pathways
By inhibiting the function of UDP-N-acetylmuramate/L-alanine ligase, the compound disrupts the peptidoglycan biosynthesis pathway. This leads to the weakening of the bacterial cell wall, making the bacteria more susceptible to osmotic pressure and eventually leading to cell lysis .
Result of Action
The ultimate result of the compound’s action is the death of the bacterial cells. By inhibiting a crucial enzyme in the peptidoglycan biosynthesis pathway, the compound weakens the bacterial cell wall, leading to cell lysis . This results in a significant antibacterial effect, particularly against multidrug-resistant strains .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors These may include the pH and temperature of the environment, the presence of other substances that may interact with the compound, and the resistance mechanisms of the bacteria
properties
IUPAC Name |
ethyl 2-[3-(4-oxoquinazolin-3-yl)propanoylamino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S/c1-2-28-19(27)13-7-8-15-17(13)23-20(29-15)22-16(25)9-10-24-11-21-14-6-4-3-5-12(14)18(24)26/h3-6,11,13H,2,7-10H2,1H3,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMUMOOVYSFDILU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2=C1N=C(S2)NC(=O)CCN3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(3-(4-oxoquinazolin-3(4H)-yl)propanamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-diethyl-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2470127.png)
![4-(Aminomethyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]pyrrolidin-2-one hydrochloride](/img/structure/B2470131.png)
![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3,5-dimethylbenzamide](/img/structure/B2470134.png)
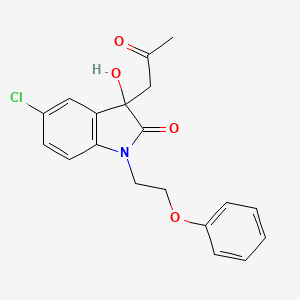
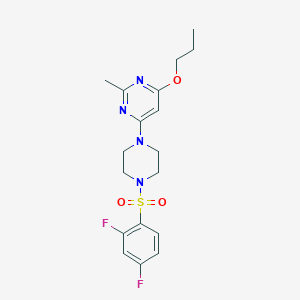
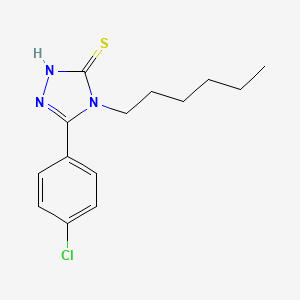
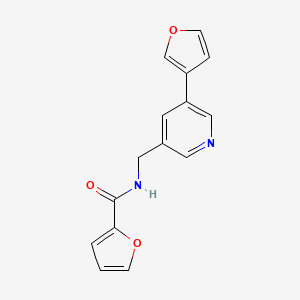
![(E)-4-(Dimethylamino)-N-[2,2,2-trifluoro-1-(1,3-thiazol-2-yl)ethyl]but-2-enamide](/img/structure/B2470142.png)
![3-(3,5-Dimethoxyphenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2470143.png)
![2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-phenylacetamide](/img/structure/B2470144.png)
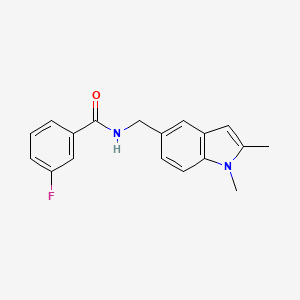
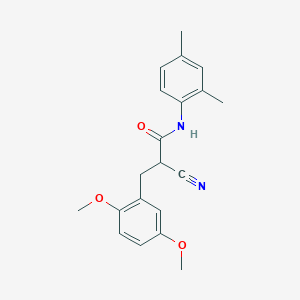
![N-[2-(5-Ethyl-1,3-thiazol-2-yl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2470147.png)
